Gallium(III)sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

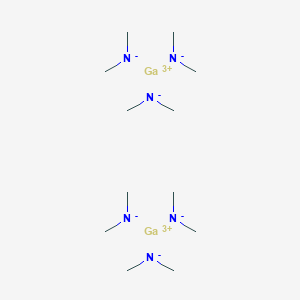

Molecular Formula |

C12H36Ga2N6 |

|---|---|

Molecular Weight |

403.90 g/mol |

IUPAC Name |

digallium;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

InChI Key |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3] |

Origin of Product |

United States |

Foundational & Exploratory

Data Presentation: Crystallographic Data for Anhydrous Gallium(III) Sulfate

An In-depth Technical Guide on the Crystal Structure of Gallium(III) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of anhydrous Gallium(III) sulfate, leveraging data from its isostructural analogue, iron(III) sulfate. It includes detailed experimental protocols for synthesis and structural determination, alongside quantitative crystallographic data.

Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is isostructural with anhydrous iron(III) sulfate, crystallizing in the rhombohedral space group R-3[1]. The following crystallographic data is based on the known structure of anhydrous iron(III) sulfate (Fe₂(SO₄)₃) as a proxy, providing a robust model for the atomic arrangement in anhydrous Gallium(III) sulfate.

| Parameter | Value |

| Compound | Gallium(III) Sulfate |

| Formula | Ga₂(SO₄)₃ |

| Crystal System | Trigonal |

| Space Group | R-3 (No. 148) |

| Lattice Parameters (Hexagonal Setting) | a = 8.23 Å, c = 22.30 Å |

| Unit Cell Volume | 1308.55 ų |

| Formula Units per Cell (Z) | 6 |

Table 1: Crystallographic data for anhydrous Gallium(III) sulfate, based on its isostructural relationship with anhydrous iron(III) sulfate[1].

Atomic Coordinates (Fractional)

| Atom | Wyckoff Site | x | y | z |

| Ga1 | 6c | 0 | 0 | 0.144059 |

| Ga2 | 6c | 0 | 0 | 0.355941 |

| S | 18f | 0.333333 | 0.666667 | 0.25 |

| O1 | 18f | 0.333333 | 0.666667 | 0.194444 |

| O2 | 18f | 0.333333 | 0.666667 | 0.305556 |

| O3 | 18f | 0.166667 | 0.833333 | 0.25 |

| O4 | 18f | 0.5 | 0.5 | 0.25 |

Table 2: Fractional atomic coordinates for anhydrous Gallium(III) sulfate, derived from the isostructural iron(III) sulfate[1].

Experimental Protocols

The determination of the crystal structure of anhydrous Gallium(III) sulfate involves two primary stages: the synthesis of the crystalline material and its analysis by powder X-ray diffraction followed by Rietveld refinement.

I. Synthesis of Anhydrous Gallium(III) Sulfate

This protocol outlines a common method for the synthesis of anhydrous Gallium(III) sulfate, which involves the dehydration of its hydrated form.

Materials:

-

Gallium metal (Ga) or Gallium(III) hydroxide (B78521) (Ga(OH)₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol (B145695) or Ether

-

Glassware: Beakers, flasks, stirring rods

-

Heating mantle or hot plate

-

Vacuum oven or furnace

Procedure:

-

Preparation of Hydrated Gallium(III) Sulfate (Ga₂(SO₄)₃·18H₂O):

-

Carefully dissolve a known quantity of gallium metal or gallium(III) hydroxide in concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Continue stirring until the gallium source is completely dissolved.

-

Slowly add deionized water to the solution to induce crystallization of the hydrated salt, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).

-

The crystallization process can be enhanced by cooling the solution in an ice bath and precipitating the salt by adding ethanol or ether.

-

Collect the resulting white crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by ethanol.

-

-

Dehydration to Anhydrous Gallium(III) Sulfate:

-

Place the hydrated Gallium(III) sulfate crystals in a crucible suitable for heating.

-

Heat the sample in a vacuum oven or furnace. The dehydration occurs in stages, with the anhydrous form being obtained at temperatures above 310°C.

-

Maintain the temperature for several hours to ensure complete removal of water.

-

Cool the anhydrous Gallium(III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.

-

II. Crystal Structure Analysis by Powder X-ray Diffraction (PXRD) and Rietveld Refinement

This protocol describes the steps for analyzing the synthesized anhydrous Gallium(III) sulfate powder to determine its crystal structure.

Instrumentation:

-

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)

-

Sample holder (low-background is preferred)

-

Software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS)

Procedure:

-

Sample Preparation:

-

Grind the anhydrous Gallium(III) sulfate into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

-

Pack the powder into the sample holder, ensuring a flat and level surface.

-

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the data collection parameters, including the 2θ range (e.g., 10-120°), step size (e.g., 0.02°), and counting time per step. A longer counting time will improve the signal-to-noise ratio.

-

Initiate the X-ray diffraction scan.

-

-

Rietveld Refinement:

-

Initial Model:

-

Import the collected powder diffraction data into the Rietveld software.

-

Define the initial structural model. Since Gallium(III) sulfate is isostructural with iron(III) sulfate, use the crystallographic data for Fe₂(SO₄)₃ (Space group R-3, lattice parameters, and atomic positions) as the starting model[1]. Replace the iron atomic positions with gallium.

-

-

Refinement Strategy:

-

Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.

-

Step 2: Unit Cell Parameters: Refine the lattice parameters (a and c for the hexagonal setting).

-

Step 3: Peak Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components, Caglioti parameters U, V, W). This accounts for instrumental and sample-related peak broadening.

-

Step 4: Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom (Ga, S, O).

-

Step 5: Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso or Uiso) for each atom, which account for thermal vibrations.

-

-

Convergence and Analysis:

-

Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. The refinement is considered converged when these values are low and stable.

-

Visually inspect the difference plot (observed vs. calculated pattern) to ensure there are no significant unmodeled peaks or systematic errors.

-

Once the refinement is complete, the software will provide the final refined crystal structure parameters for anhydrous Gallium(III) sulfate.

-

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous Gallium(III) sulfate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Gallium(III) Sulfate (B86663) from Gallium(III) Oxide

This guide provides a comprehensive overview of the synthesis of Gallium(III) sulfate from gallium(III) oxide, a critical process for various applications in research and development, including its use as a precursor in the synthesis of other gallium compounds and its potential in medical applications.[1]

Core Reaction and Stoichiometry

The synthesis of Gallium(III) sulfate from gallium(III) oxide is based on a straightforward acid-base reaction. Gallium(III) oxide (Ga₂O₃), an amphoteric oxide, reacts with sulfuric acid (H₂SO₄) to yield Gallium(III) sulfate (Ga₂(SO₄)₃) and water (H₂O).[2] The balanced chemical equation for this reaction is:

Ga₂O₃(s) + 3H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3H₂O(l) [2][3]

The net ionic equation, which illustrates the species directly involved in the reaction, is:

Ga₂O₃(s) + 6H⁺(aq) → 2Ga³⁺(aq) + 3H₂O(l) [2]

Physicochemical Properties of Gallium(III) Sulfate

A summary of the key properties of Gallium(III) sulfate is presented in Table 1. This data is essential for handling, storage, and application of the synthesized compound.

| Property | Anhydrous Gallium(III) Sulfate (Ga₂(SO₄)₃) | Gallium(III) Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O) |

| Molar Mass | 427.64 g/mol | 751.99 g/mol |

| Appearance | White solid[4] | White crystalline solid |

| Density | 3.86 g/cm³[4] | Not specified |

| Melting Point | Decomposes at >680 °C[4] | Decomposes upon heating |

| Solubility in Water | Slightly soluble[4] | Soluble |

| Hygroscopicity | Extremely hygroscopic[5] | Hygroscopic, can deliquesce in air[5][6] |

Experimental Protocol

This section details the methodology for the synthesis of Gallium(III) sulfate from gallium(III) oxide. The process involves the reaction of the oxide with sulfuric acid, followed by isolation and purification of the product.

Materials and Reagents

| Material/Reagent | Grade | Supplier Recommendation |

| Gallium(III) Oxide (Ga₂O₃) | High Purity (99.99%+) | N/A |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | N/A |

| Deionized Water | High Purity | N/A |

Recommended Apparatus

-

Glass reaction vessel (e.g., beaker or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Condenser (optional, for reactions at elevated temperatures)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Evaporating dish

-

Desiccator or vacuum oven for drying

Synthesis Procedure

-

Reaction Setup : Carefully add a stoichiometric excess of concentrated sulfuric acid to a reaction vessel containing a pre-weighed amount of gallium(III) oxide. The reaction is exothermic, so the acid should be added slowly, and the vessel may require cooling in an ice bath.

-

Reaction Conditions : The mixture is stirred to ensure complete reaction. Gentle heating (e.g., 70°C) can be applied to increase the reaction rate.[7] The reaction should proceed until all the gallium(III) oxide has dissolved.

-

Isolation of Gallium(III) Sulfate Hydrate (B1144303) : The resulting solution is filtered to remove any unreacted starting material. The clear filtrate is then concentrated by heating to evaporate excess water and acid, leading to a saturated solution.[7] Upon cooling, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) will crystallize out of the solution.[5][6] The crystals can be collected by filtration.

-

Purification : The purity of the product can be improved by recrystallization. This involves dissolving the crystals in a minimum amount of hot deionized water and then allowing the solution to cool slowly to form purer crystals.

-

Preparation of Anhydrous Gallium(III) Sulfate : The hydrated salt can be converted to the anhydrous form by heating. The octadecahydrate loses water in stages upon heating, with the anhydrous form being obtained at temperatures above 150°C and completely above 310°C.[4] Alternatively, the hydrate can be dried in a vacuum oven.[5][6]

Process Visualization

The overall experimental workflow for the synthesis of Gallium(III) sulfate from gallium(III) oxide is depicted in the following diagram.

Caption: Workflow for Gallium(III) Sulfate Synthesis.

Characterization

The identity and purity of the synthesized Gallium(III) sulfate can be confirmed using various analytical techniques:

-

X-ray Diffraction (XRD) : To confirm the crystal structure of the anhydrous or hydrated salt.[4][5]

-

Differential Thermal Analysis (DTA) : To study the thermal decomposition and dehydration processes.[5][6]

Safety and Handling

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction between gallium(III) oxide and sulfuric acid is exothermic and can generate heat.

-

Gallium(III) sulfate is a skin, eye, and respiratory irritant.[4]

Conclusion

The synthesis of Gallium(III) sulfate from gallium(III) oxide is a fundamental laboratory procedure. By carefully controlling the reaction conditions and purification steps, high-purity Gallium(III) sulfate can be obtained in either its hydrated or anhydrous form, suitable for a range of research and development applications.

References

- 1. nanorh.com [nanorh.com]

- 2. Write a balanced net ionic equation for the reaction of the - McMurry 8th Edition Ch 22 Problem 22.133a [pearson.com]

- 3. webqc.org [webqc.org]

- 4. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 6. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 7. Method for preparing gallium sulfate - Eureka | Patsnap [eureka.patsnap.com]

Basic properties of Gallium(III) sulfate hydrate

An In-depth Technical Guide on the Core Properties of Gallium(III) Sulfate (B86663) Hydrate (B1144303) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the fundamental physicochemical properties of Gallium(III) sulfate hydrate. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of gallium compounds.

Core Physicochemical Properties

Gallium(III) sulfate hydrate is a white, crystalline solid that is hygroscopic in nature.[1][2] It is known to be slightly soluble in water and acidic solutions.[2][3] The hydrated form is typically represented as Ga₂(SO₄)₃·xH₂O, with the octadecahydrate (x≈18) being a common form.[2][4] Upon heating, the hydrated salt loses water in stages and converts to its anhydrous form.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Gallium(III) sulfate hydrate based on available data.

| Property | Value | References |

| Molecular Formula | Ga₂(SO₄)₃·xH₂O (x≈18) | [2][4] |

| Molecular Weight | 427.63 g/mol (anhydrous basis) | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 105-110 °C | |

| Density | 3.86 g/mL at 25 °C | |

| Solubility in Water | Slightly soluble | [2][3] |

| Stability | Hygroscopic | [2] |

Potential Applications in Drug Development

While specific applications of Gallium(III) sulfate hydrate in drug development are not extensively documented, the broader class of gallium compounds exhibits significant therapeutic potential. Gallium(III) ions are known to mimic Fe(III) ions, allowing them to interfere with iron-dependent metabolic pathways in pathogenic microorganisms and cancer cells.[5][6] This mechanism underlies the antimicrobial and anticancer properties of various gallium salts, such as gallium nitrate (B79036).[7][8]

Gallium compounds have been investigated for their:

-

Antimicrobial Activity: By disrupting iron metabolism, gallium can inhibit the growth of a wide range of bacteria and has been shown to be effective against biofilms.[5][9][10]

-

Anticancer Activity: Gallium salts have demonstrated anticancer effects by targeting iron-dependent enzymes crucial for tumor cell proliferation, such as ribonucleotide reductase.[1][6]

-

Bioactive Materials: Gallium has been incorporated into bioactive glasses and other materials to impart antibacterial properties and promote osteogenesis.[11][12][13] Gallium(III) sulfate can be a potential precursor for creating such gallium-doped bioactive materials.

Experimental Protocols

Detailed experimental protocols for the characterization of Gallium(III) sulfate hydrate are provided below. These are generalized methods based on standard laboratory procedures for inorganic hydrated salts.

Determination of Water of Hydration

Principle: This method involves heating a known mass of the hydrated salt to a constant weight to remove the water of crystallization. The difference in mass before and after heating allows for the calculation of the number of water molecules per formula unit of the salt.

Methodology:

-

Accurately weigh a clean, dry crucible.

-

Add approximately 1-2 g of Gallium(III) sulfate hydrate to the crucible and record the total mass.

-

Heat the crucible and its contents gently at first, then more strongly, using a Bunsen burner or a furnace. A study on the thermal decomposition of gallium nitrate hydrate suggests that heating up to 350 °C should be sufficient to remove all water from gallium sulfate hydrate.[4]

-

Allow the crucible to cool in a desiccator to prevent rehydration.

-

Weigh the crucible and the anhydrous salt.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

-

Calculate the mass of water lost and subsequently the number of moles of water per mole of anhydrous Gallium(III) sulfate.

Determination of Melting Point

Principle: The capillary melting point method is a standard technique to determine the temperature at which a solid substance transitions to a liquid. For hydrated salts, this is often the temperature at which the compound decomposes or releases its water of hydration.

Methodology:

-

Ensure the Gallium(III) sulfate hydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.[14]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[15]

-

Place the capillary tube in a melting point apparatus.[16][17]

-

Heat the sample at a controlled rate, approximately 1-2 °C per minute, as the expected melting point is approached.[14]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range represents the melting point.[14][15]

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology:

-

Add an excess amount of Gallium(III) sulfate hydrate to a known volume of deionized water in a flask.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated filtrate and evaporate it to dryness in a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the dry residue.

-

The mass of the residue corresponds to the amount of Gallium(III) sulfate dissolved in the known volume of the filtrate, from which the solubility can be calculated (e.g., in g/100 mL). Barium chloride can be used to test for the presence of sulfate ions in the solution to confirm dissolution.[18][19]

Determination of Density

Principle: The density of a solid can be determined using the pycnometer method, which involves measuring the mass of the solid and the volume it displaces in a liquid of known density in which it is insoluble.

Methodology:

-

Add a known mass of Gallium(III) sulfate hydrate powder to the pycnometer and weigh it again.[20]

-

Fill the pycnometer containing the powder with a liquid of known density in which the salt is insoluble (e.g., a non-polar solvent like toluene (B28343) or xylene). Ensure all air bubbles are removed.[20][22]

-

Weigh the pycnometer with the powder and the liquid.[21]

-

Empty and clean the pycnometer, then fill it with only the non-polar liquid and weigh it.

-

From these weighings, the volume of the displaced liquid, and thus the volume of the solid powder, can be calculated, allowing for the determination of its density (mass/volume).[20][21]

Visualizations

Experimental Workflow for Characterization and Application

The following diagram illustrates a logical workflow for the characterization of Gallium(III) sulfate hydrate and its potential application in the development of bioactive materials.

Caption: Workflow for Gallium(III) Sulfate Hydrate Analysis.

Logical Relationship in Antimicrobial Action of Gallium

The following diagram illustrates the proposed mechanism by which gallium compounds exert their antimicrobial effects by interfering with iron metabolism.

Caption: Gallium's Antimicrobial Mechanism of Action.

References

- 1. Gallium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 3. GALLIUM(III) SULFATE HYDRATE | 13780-42-2 [chemicalbook.com]

- 4. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 5. researchgate.net [researchgate.net]

- 6. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gallium-containing anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Advancement of Gallium and Gallium-Based Compounds as Antimicrobial Agents [frontiersin.org]

- 10. Advancement of Gallium and Gallium-Based Compounds as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallium containing bioactive materials: A review of anticancer, antibacterial, and osteogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.usp.br [repositorio.usp.br]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. scribd.com [scribd.com]

- 21. fpharm.uniba.sk [fpharm.uniba.sk]

- 22. fpharm.uniba.sk [fpharm.uniba.sk]

Navigating the Solubility Landscape of Gallium(III) Sulfate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gallium(III) sulfate (B86663) in organic solvents. Recognizing the current scarcity of specific quantitative data in publicly accessible literature, this document focuses on delivering a thorough understanding of the theoretical principles governing solubility, detailed experimental protocols for its determination, and the factors influencing the dissolution of this inorganic salt in non-aqueous media. This guide is intended to empower researchers to systematically approach the challenge of incorporating Gallium(III) sulfate into organic-based systems for applications ranging from catalysis to pharmaceutical formulation.

Introduction to Gallium(III) Sulfate and its Solubility

Gallium(III) sulfate, with the chemical formula Ga₂(SO₄)₃, is a white, hygroscopic solid.[1] While its aqueous solubility is documented as slight, its behavior in organic solvents is not well-characterized in existing literature.[1][2] The solubility of an inorganic salt like Gallium(III) sulfate in an organic solvent is a complex interplay of factors including the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. Organometallic forms of gallium are known to be soluble in organic solutions, but this does not directly translate to inorganic salts like the sulfate.[3] Understanding and predicting this solubility is crucial for its application in diverse fields such as organic synthesis, where it can act as a catalyst, and in the development of novel drug delivery systems.[4]

Quantitative Solubility Data

| Organic Solvent Category | Representative Solvents | Expected Qualitative Solubility of Gallium(III) Sulfate | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol (B130326) | Low to Very Low | These solvents can form hydrogen bonds, but the large, highly charged Ga³⁺ and SO₄²⁻ ions are difficult to solvate effectively. Isopropanol has been used to precipitate gallium sulfate from aqueous solutions, indicating its low solubility in this solvent.[5][6] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Potentially Low to Moderate | These solvents have high dipole moments and can solvate cations well. However, the solvation of the large sulfate anion might be less favorable. DMSO is known to dissolve many inorganic salts. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | The significant difference in polarity between the ionic salt and the nonpolar solvent results in very weak solute-solvent interactions, making dissolution energetically unfavorable. |

Experimental Protocols for Determining Solubility

Accurate determination of Gallium(III) sulfate solubility in organic solvents is essential for any research or development endeavor. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8]

Materials:

-

Gallium(III) sulfate (anhydrous)

-

Organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (± 0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Oven

-

Desiccator

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, weighing bottles.

Procedure:

-

Saturation: Add an excess amount of Gallium(III) sulfate to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or on a stirring plate at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (if the experiment is at elevated temperature) pipette with a syringe filter attached to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry weighing bottle. Record the total weight. Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of Gallium(III) sulfate and the boiling point of the solvent.

-

Drying and Weighing: Once the solvent is completely evaporated, place the weighing bottle containing the dried Gallium(III) sulfate residue in a desiccator to cool to room temperature. Weigh the bottle on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S = (mass of residue / volume of sample withdrawn) * 100

Spectroscopic Method for Gallium Concentration Determination

For lower solubilities or for a more rapid analysis, spectroscopic methods can be employed to determine the concentration of gallium in the saturated solution. This requires a calibration curve.

Materials:

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument.

-

Gallium standard solutions of known concentrations in the organic solvent of interest.

-

Saturated Gallium(III) sulfate solution prepared as described in the gravimetric method (steps 1-3).

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Gallium(III) sulfate in the chosen organic solvent with accurately known concentrations.

-

Calibration Curve: Analyze the standard solutions using the ICP-OES or AAS instrument to measure the absorbance or emission intensity. Plot a calibration curve of intensity/absorbance versus gallium concentration.

-

Sample Analysis: Dilute the filtered saturated solution of Gallium(III) sulfate with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Analyze the diluted sample using the same instrumental parameters as for the standards.

-

Calculation: Use the calibration curve to determine the concentration of gallium in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in terms of molarity or g/L.

Factors Influencing Solubility

The solubility of Gallium(III) sulfate in organic solvents is governed by a complex interplay of thermodynamic and kinetic factors.

-

Solvent Polarity: As a general rule, "like dissolves like." Ionic compounds like Gallium(III) sulfate are more likely to dissolve in polar solvents that can effectively solvate the Ga³⁺ and SO₄²⁻ ions.

-

Lattice Energy: The strong electrostatic forces holding the Ga³⁺ and SO₄²⁻ ions together in the crystal lattice must be overcome for dissolution to occur. A high lattice energy will generally lead to lower solubility.

-

Solvation Energy: The energy released when the ions are surrounded by solvent molecules is the solvation energy. A high solvation energy, resulting from strong ion-dipole interactions, favors dissolution.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. If the dissolution process is endothermic (absorbs heat), solubility will increase with temperature. If it is exothermic (releases heat), solubility will decrease with increasing temperature.

-

Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of Gallium(III) sulfate through common ion effects or changes in the solvent's properties.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Gallium(III) sulfate.

Factors Affecting Gallium(III) Sulfate Solubility

Caption: Key factors influencing the solubility of Gallium(III) sulfate in organic solvents.

Conclusion

While direct quantitative data on the solubility of Gallium(III) sulfate in organic solvents is currently limited, a systematic approach based on fundamental principles of chemistry and rigorous experimental determination can provide the necessary insights for its successful application. This guide has provided the theoretical framework, detailed experimental protocols, and an overview of the critical factors that researchers, scientists, and drug development professionals need to consider. By following these guidelines, the scientific community can build a more comprehensive understanding of the behavior of Gallium(III) sulfate in non-aqueous environments, paving the way for innovative applications.

References

- 1. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Optimization of isopropanol and ammonium sulfate precipitation steps in the purification of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precipitation of DNA with Isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Gallium(III) Sulfate

This technical guide provides a comprehensive overview of the thermal decomposition of Gallium(III) sulfate (B86663), intended for researchers, scientists, and professionals in drug development. The document outlines the decomposition pathway from its hydrated form to the final oxide, presents quantitative data in a structured format, details common experimental protocols, and includes visualizations of the process.

Introduction

Gallium(III) sulfate, with the chemical formula Ga₂(SO₄)₃, is a compound of interest in various scientific and industrial fields. Understanding its thermal behavior is crucial for its application in materials synthesis, catalysis, and pharmaceutical development, where thermal stability and decomposition products are critical parameters. The most common form of gallium sulfate is its octadecahydrate, Ga₂(SO₄)₃·18H₂O, which undergoes a multi-stage decomposition upon heating.

Thermal Decomposition Pathway

The thermal decomposition of Gallium(III) sulfate octadecahydrate proceeds through two primary stages: a multi-step dehydration to form the anhydrous salt, followed by the decomposition of the anhydrous salt at higher temperatures to yield gallium(III) oxide.

Stage 1: Dehydration

The initial stage of decomposition involves the removal of the 18 molecules of water of crystallization. This process occurs in multiple, distinct steps over a temperature range of approximately 40°C to 350°C.[1][2] While the exact temperature ranges and mass losses for each of the reported six dehydration steps of Gallium(III) sulfate are not consistently detailed in the literature, a plausible pathway can be inferred from the behavior of analogous trivalent metal sulfates, such as Aluminum(III) sulfate octadecahydrate.

Stage 2: Decomposition of Anhydrous Gallium(III) Sulfate

Following complete dehydration, the resulting anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) remains stable up to approximately 680-700°C.[1][2] Above this temperature, it decomposes into solid Gallium(III) oxide (Ga₂O₃) and gaseous sulfur trioxide (SO₃). The final solid product, nanocrystalline Gallium(III) oxide, is of particular interest for applications in electronics and catalysis.[1]

The overall decomposition reaction for the anhydrous salt is:

Ga₂(SO₄)₃(s) → Ga₂O₃(s) + 3SO₃(g)

There is also evidence to suggest the formation of an intermediate gallium oxysulfate, Ga₂O(SO₄)₂, during this stage, a phenomenon observed in the decomposition of similar trivalent metal sulfates.

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of Gallium(III) sulfate.

Table 1: Stepwise Thermal Decomposition of Gallium(III) Sulfate Octadecahydrate

| Stage | Temperature Range (°C) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) |

| I | 40 - 350 | Stepwise loss of 18 H₂O | Anhydrous Ga₂(SO₄)₃ | 42.47 |

| II | > 700 | Decomposition of anhydrous salt | Gallium(III) oxide (Ga₂O₃) | 31.84 (from anhydrous) |

Table 2: Detailed (Illustrative) Dehydration Pathway of a Trivalent Metal Sulfate Octadecahydrate

Note: The following data is based on the well-documented thermal decomposition of Aluminum(III) sulfate octadecahydrate and serves as an illustrative model for the stepwise dehydration of Gallium(III) sulfate octadecahydrate due to the lack of specific published data for the latter.

| Dehydration Step | Temperature Range (°C) | Moles of H₂O Lost | Cumulative Moles of H₂O Lost | Cumulative Mass Loss (%) |

| 1 | ~50 - 100 | 9 | 9 | 21.24 |

| 2 | ~100 - 150 | 6 | 15 | 35.39 |

| 3 | ~150 - 350 | 3 | 18 | 42.47 |

Experimental Protocols

The study of the thermal decomposition of Gallium(III) sulfate typically employs thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A high-precision balance with a sample pan located inside a furnace.

-

Typical Procedure:

-

A small, accurately weighed sample of Ga₂(SO₄)₃·18H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and a controlled atmosphere is established (e.g., flowing nitrogen or air at a rate of 20-100 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 1000°C.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses.

-

4.2 Differential Thermal Analysis (DTA)

-

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

-

Apparatus: A furnace containing both a sample and a reference crucible, each with a thermocouple.

-

Typical Procedure:

-

The sample crucible is filled with Ga₂(SO₄)₃·18H₂O, and the reference crucible is filled with an inert material (e.g., calcined alumina).

-

The furnace is subjected to the same temperature program as in TGA.

-

The temperature difference (ΔT) between the sample and the reference is recorded.

-

The DTA curve (ΔT vs. temperature) shows endothermic peaks (for processes like dehydration and decomposition) and exothermic peaks (for processes like crystallization or oxidation).

-

4.3 Coupled Techniques

For a more detailed analysis of the gaseous decomposition products, TGA-DTA can be coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). This allows for the identification of the evolved gases (e.g., H₂O, SO₂, SO₃) at each stage of the decomposition.

Visualizations

Diagram 1: Thermal Decomposition Pathway of Gallium(III) Sulfate

Caption: Decomposition pathway of Ga₂(SO₄)₃·18H₂O.

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA-DTA analysis.

References

In-Depth Technical Guide: X-ray Diffraction Analysis of Anhydrous Gallium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of anhydrous Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃). Due to the extremely hygroscopic nature of anhydrous Gallium(III) sulfate, this guide emphasizes appropriate handling and experimental protocols.[1][2] Information on its isostructural analogue, iron(III) sulfate, is included to provide a robust understanding of its crystallographic properties.

Crystallographic Data of Anhydrous Gallium(III) Sulfate

Table 1: Crystallographic Data for Rhombohedral Iron(III) Sulfate (Isostructural to Anhydrous Gallium(III) Sulfate)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 (No. 148) |

| Lattice Parameters (Hexagonal Setting) | |

| a | 8.23 Å |

| c | 22.30 Å |

| α | 90° |

| β | 90° |

| γ | 120° |

Data sourced from the Materials Project, based on the work of Christidis and Rentzeperis (1976).

Experimental Protocols

Synthesis of Anhydrous Gallium(III) Sulfate

The synthesis of anhydrous Gallium(III) sulfate is typically achieved through the dehydration of its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).[1][2]

Materials:

-

Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O)

-

Vacuum oven or furnace with temperature control

-

Schlenk flask or similar inert atmosphere vessel

-

High-vacuum line

Procedure:

-

Place a known quantity of Gallium(III) sulfate octadecahydrate into a Schlenk flask.

-

Connect the flask to a high-vacuum line and begin to evacuate the vessel.

-

Gradually heat the sample in the vacuum oven or furnace. The hydrate (B1144303) loses water in stages.[2]

-

Increase the temperature to above 150°C to initiate the formation of the anhydrous form.[2]

-

For complete dehydration, the temperature should be raised to above 310°C.[2]

-

Maintain the sample under vacuum at this temperature for a minimum of 2 hours to ensure all water has been removed.[2]

-

After dehydration, allow the sample to cool to room temperature under vacuum.

-

The resulting anhydrous Gallium(III) sulfate is a white, extremely hygroscopic powder and must be handled under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.[1]

Powder X-ray Diffraction (PXRD) Data Acquisition

Given the hygroscopic nature of anhydrous Gallium(III) sulfate, special precautions must be taken during sample preparation and data acquisition to prevent exposure to atmospheric moisture.

Instrumentation:

-

Powder X-ray diffractometer with a sealed sample holder or an environmental chamber.

-

Inert atmosphere glovebox.

-

Mortar and pestle (agate or zirconia).

-

Low-background sample holder.

Procedure:

-

Sample Preparation (inside a glovebox):

-

Gently grind the anhydrous Gallium(III) sulfate powder using an agate or zirconia mortar and pestle to achieve a fine, uniform particle size.

-

Mount the finely ground powder onto a low-background sample holder. Ensure a flat, smooth surface for the sample.

-

If using a standard sample holder, it must be loaded and sealed within the glovebox using an airtight dome or cover.

-

-

Instrument Setup and Data Collection:

-

Transfer the sealed sample holder from the glovebox to the diffractometer, minimizing exposure to ambient air.

-

If using an environmental chamber, purge the chamber with a dry, inert gas (e.g., nitrogen or argon) before introducing the sample.

-

Set the desired instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and counting time). A typical scan range for phase identification is 5-70° 2θ.

-

Initiate the data collection.

-

-

Data Analysis:

-

The resulting diffraction pattern can be used for phase identification by comparing the peak positions and intensities to crystallographic databases.

-

Given the lack of a specific database entry for anhydrous Ga₂(SO₄)₃, comparison with the pattern of the isostructural Fe₂(SO₄)₃, with adjustments for the different cation, can be a valuable analysis step.

-

Rietveld refinement can be employed for a more detailed structural analysis, using the rhombohedral R-3 space group and the atomic positions of the isostructural iron compound as a starting model.

-

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key stages in the synthesis and characterization of anhydrous Gallium(III) sulfate.

Caption: Workflow for the synthesis and characterization of anhydrous Gallium(III) sulfate.

Logical Workflow for Phase Identification via Powder XRD

This diagram outlines the logical steps involved in identifying a crystalline phase using powder X-ray diffraction data.

Caption: Logical workflow for phase identification using powder X-ray diffraction.

References

An In-depth Technical Guide to the Properties of Gallium(III) Sulfate (CAS: 13494-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological interactions of Gallium(III) sulfate (B86663). The information is intended to support research and development activities, particularly in the fields of materials science and drug development, where gallium compounds are showing increasing promise.

Core Properties of Gallium(III) Sulfate

Gallium(III) sulfate, with the CAS number 13494-91-2 for its anhydrous form, is a white solid at room temperature.[1] It is also known as digallium trisulfate.[1] The compound and its hydrated forms are notable for their hygroscopic nature.[2]

Physicochemical Data

The key quantitative properties of anhydrous Gallium(III) sulfate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 13494-91-2 | [1] |

| Molecular Formula | Ga₂(SO₄)₃ | [1] |

| Molar Mass | 427.63 g/mol | [1] |

| Appearance | White solid, powder and chunks | [1][3] |

| Density | 3.86 g/cm³ | [1] |

| Melting Point | Decomposes at >680 °C | [1] |

| Solubility in water | Slightly soluble | [1] |

The hydrated form, Gallium(III) sulfate hydrate (B1144303) (CAS: 13780-42-2), exists commonly as the octadecahydrate (Ga₂(SO₄)₃·18H₂O).[1][2] This hydrate loses water upon heating, with the anhydrous form being obtained above 310 °C.[1]

Safety and Handling

Gallium(III) sulfate is classified as a skin and eye irritant and may cause respiratory irritation.[4]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of Gallium(III) sulfate. Below are outlined methodologies derived from available literature.

Synthesis of Gallium(III) Sulfate Hydrate

Method 1: From Gallium Metal

This protocol describes the synthesis of an aqueous solution of Gallium(III) sulfate by direct reaction of gallium metal with sulfuric acid.[5]

-

Materials: Gallium metal, concentrated sulfuric acid (96%), distilled water.[6]

-

Procedure:

-

Place a known quantity of gallium metal into a beaker.

-

Carefully add a small amount of concentrated sulfuric acid to the beaker containing the gallium.[6]

-

Add a small amount of distilled water to initiate the reaction. Hydrogen gas will be produced.[6]

-

To accelerate the reaction, the beaker can be heated on a hot plate to boiling for approximately one hour. A watch glass should be placed over the beaker to minimize evaporation.[6]

-

After the reaction, the excess gallium can be separated from the solution.

-

To obtain the solid hydrate, the resulting solution can be dried in a desiccator over a drying agent such as anhydrous calcium chloride, preferably under vacuum to speed up the process.[6]

-

Method 2: From Hydroxygallium Diacetate

This method produces the octadecahydrate of Gallium(III) sulfate.[1]

-

Materials: Hydroxygallium diacetate (Ga(CH₃COO)₂OH), Sulfuric acid.

-

Procedure:

Purification of Gallium(III) Sulfate

For applications requiring high purity, Gallium(III) sulfate can be purified through recrystallization.

-

Procedure:

-

Dissolve the crude Gallium(III) sulfate in 50% sulfuric acid.

-

Evaporate the solution at 60-70 °C and then cool.

-

Precipitate the purified salt by adding a mixture of ethanol (B145695) and ether.[7]

-

Biological Activity and Signaling Pathways

Gallium(III) ions exhibit significant biological activity, primarily due to their ability to mimic Iron(III) ions.[8] This mimicry allows gallium to interfere with iron-dependent metabolic processes in both microbes and cancer cells, making it a promising therapeutic agent.[9][10]

Mechanism of Action: Interference with Iron Metabolism

The antimicrobial and anticancer effects of Gallium(III) compounds stem from their ability to disrupt iron homeostasis. Gallium(III) can bind to transferrin, the primary iron transport protein in the blood, and be taken up by cells via transferrin receptors, which are often overexpressed in cancer cells.[7][11] Once inside the cell, gallium interferes with iron-dependent enzymes and processes.[9]

The following diagram illustrates the proposed signaling pathway for the biological activity of Gallium(III) ions.

Caption: Gallium(III) interferes with iron metabolism, leading to inhibition of cell proliferation and induction of apoptosis.

This guide provides a foundational understanding of Gallium(III) sulfate for professionals in research and drug development. The compiled data and protocols aim to facilitate further investigation into the promising applications of this compound.

References

- 1. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 3. Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102491406B - Method for preparing gallium sulfate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. americanelements.com [americanelements.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Gallium(III) Sulfate Octadecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Gallium(III) sulfate (B86663) octadecahydrate (Ga₂(SO₄)₃·18H₂O), a compound of increasing interest in materials science, catalysis, and medicine.[1] This document details various synthetic routes, experimental protocols, and key quantitative data, tailored for a scientific audience.

Introduction to Gallium(III) Sulfate Octadecahydrate

Gallium(III) sulfate is an inorganic compound with the formula Ga₂(SO₄)₃.[2] It most commonly exists as the hydrate (B1144303), Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O), which crystallizes from aqueous solutions at room temperature.[2] This white, crystalline solid is slightly soluble in water and acid.[3][4] Its applications are expanding, with uses as a precursor for other gallium compounds like gallium oxide, as a solid acid catalyst in organic synthesis, and in geological and spectroscopic analysis.[1][3][5]

Synthetic Methodologies

Several methods have been established for the synthesis of Gallium(III) sulfate octadecahydrate. The choice of method often depends on the starting materials, desired purity, and scale of production. The primary routes involve the reaction of a gallium source with sulfuric acid.

Method A: Direct Reaction of Gallium Metal with Sulfuric Acid

This is a direct and common method where metallic gallium is dissolved in sulfuric acid.[2] The reaction can be slow at room temperature and often requires heating to proceed at a reasonable rate.[6] The dissolution of gallium metal in sulfuric acid forms a solution containing hydrated gallium ions ([Ga(H₂O)₆]³⁺) and sulfate ions (SO₄²⁻), from which the octadecahydrate crystallizes upon cooling.[2]

Method B: Reaction of Gallium Compounds with Sulfuric Acid

This approach utilizes gallium compounds, such as gallium hydroxide (B78521) (Ga(OH)₃) or hydroxygallium diacetate (Ga(CH₃COO)₂OH), as the starting material.

-

From Gallium Hydroxide: Gallium hydroxide, which can be precipitated from gallium-containing solutions, reacts readily with sulfuric acid to form a gallium sulfate solution.[1][7] This method is particularly useful for industrial-scale production, especially when starting from waste solutions.[1][7]

-

From Hydroxygallium Diacetate: This method involves mixing hydroxygallium diacetate with sulfuric acid at elevated temperatures (e.g., 90°C) to produce the octadecahydrate.[2]

Experimental Protocols

The following are detailed experimental protocols derived from available literature.

Protocol for Method A: From Gallium Metal

-

Reaction Setup: Place metallic gallium in a suitable reaction vessel (e.g., a beaker).

-

Acid Addition: Add sulfuric acid to cover the gallium. The reaction is not vigorous at room temperature.[6]

-

Heating: Heat the mixture to a gentle boil to accelerate the dissolution of gallium. The solution may become thick with a white precipitate.[6] Additional water and acid can be added if the mixture becomes too thick.[6]

-

Clarification (Optional): If the solution darkens, which can occur with technical-grade acid, a small amount of 3% hydrogen peroxide can be added to clarify the solution.[6]

-

Crystallization: Once the gallium is mostly dissolved, allow the solution to cool to room temperature. Small white crystals of Ga₂(SO₄)₃·18H₂O will form and settle.[2][6]

-

Isolation and Washing: Filter the crystals under vacuum. Wash the collected crystals with a dry solvent like ethanol (B145695) to remove residual acid and water.[6]

-

Drying: Dry the final product under vacuum to yield a fine, nearly free-flowing white powder.[6][8] The hydrate is extremely hygroscopic and can deliquesce in air.[9][10]

Protocol for Method B: From Gallium Hydroxide

-

Preparation of Gallium Hydroxide: Start with a solution containing gallium ions (e.g., from an electrolysis waste stream with a gallium ion concentration of 100–200 g/L).[7] Neutralize the solution with a mineral acid (like HCl) to a pH of approximately 7 to precipitate gallium hydroxide (Ga(OH)₃).[1][7]

-

Washing: Filter and wash the gallium hydroxide precipitate to remove impurities.[7]

-

Reaction: Add the prepared gallium hydroxide to a 2mol/L solution of sulfuric acid to form an aqueous solution of gallium sulfate.[1][7]

-

Concentration: Evaporate the resulting solution at 60–70°C to concentrate it to the point of saturation.[1]

-

Crystallization: Cool the saturated solution to room temperature. For enhanced purification, an organic liquid mixture can be added to promote crystallization.[1] Further cooling in a cooling fluid for 2-4 hours can maximize the yield of crystals.[1]

-

Isolation and Drying: Isolate the crystals by filtration. Dry the crystals in a loft drier at 60–80°C.[1]

-

Final Product: Grind the dried crystals to obtain the final white powder of Gallium(III) sulfate octadecahydrate.[1]

Quantitative Data and Physical Properties

The following tables summarize key quantitative data and physical properties for Gallium(III) sulfate octadecahydrate.

| Parameter | Value | Source |

| Molecular Formula | Ga₂(SO₄)₃·18H₂O | [2][9] |

| Molar Mass | 445.7 g/mol (anhydrous basis) | [2][11] |

| Appearance | White solid/powder | [2][6] |

| Density | 3.86 g/cm³ (anhydrous) | [2][5][12] |

| Melting Point | Decomposes above 680°C (anhydrous) | [2] |

| Purity (Trace Metals Basis) | ≥99.99% | [12] |

Table 1: Physical and Chemical Properties

| Parameter | Method B (From Ga(OH)₃) | Source |

| Starting Ga³⁺ Concentration | 100–200 g/L | [7] |

| Sulfuric Acid Concentration | 2 mol/L | [1][7] |

| Evaporation Temperature | 60–70°C | [1] |

| Drying Temperature | 60–80°C | [1] |

| Final Product Purity | >99.99% | [1] |

Table 2: Reaction Conditions for Method B

Visualization of Synthetic Workflow

The general workflow for the synthesis and purification of Gallium(III) sulfate octadecahydrate can be visualized as follows.

Caption: General workflow for the synthesis of Gallium(III) sulfate octadecahydrate.

Characterization

The synthesized Gallium(III) sulfate hydrate and its anhydrous form can be characterized using various analytical techniques. Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD) are commonly used to confirm the composition and crystalline structure.[2][9][10] DTA can determine the water content by identifying the temperatures at which the hydrate loses water, eventually forming the anhydrous salt above 150°C.[2]

References

- 1. CN102491406B - Method for preparing gallium sulfate - Google Patents [patents.google.com]

- 2. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 4. GALLIUM(III) SULFATE HYDRATE | 13780-42-2 [chemicalbook.com]

- 5. Gallium(III) sulphate, 99.999% 13780-42-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Sciencemadness Discussion Board - Gallium Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN102491406A - Method for preparing gallium sulfate - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 10. SyNTHESIS OF GALLIUM SULFATE | Proydakova | Fine Chemical Technologies [finechem-mirea.ru]

- 11. Gallium(III) sulfate hydrate | Ga2H2O13S3 | CID 16213072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gallium(III) sulfate 99.99+ trace metals 13780-42-2 [sigmaaldrich.com]

Gallium(III) Sulfate: An In-depth Technical Guide to Chemical Compatibility for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility considerations for Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) in the context of pharmaceutical formulation development. Due to the limited availability of direct compatibility studies on Gallium(III) sulfate with a wide range of pharmaceutical excipients and packaging materials, this guide integrates established principles of pharmaceutical compatibility testing, data from analogous trivalent metal sulfates, and general chemical knowledge to provide a robust framework for researchers.

Physicochemical Properties of Gallium(III) Sulfate

Gallium(III) sulfate is a white, crystalline solid that can exist in both anhydrous and hydrated forms. It is sparingly soluble in water and acidic solutions. In aqueous media, the gallium ion exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. The presence of sulfate ions can lead to the formation of stable sulfato complexes, a process that is enhanced at higher temperatures. It is crucial to consider that Gallium(III) ions are susceptible to hydrolysis in aqueous solutions, particularly at a pH above 3, which can result in the formation of insoluble mono- and polynuclear hydroxide (B78521) species.

Compatibility with Pharmaceutical Excipients

The selection of appropriate excipients is critical to ensure the stability, efficacy, and safety of a pharmaceutical formulation. Potential incompatibilities between Gallium(III) sulfate and common excipients should be thoroughly investigated.

Solid Dosage Forms

For solid dosage forms, key considerations include solid-state interactions and the impact of moisture.

Table 1: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Solid Excipients (Illustrative)

| Excipient Category | Excipient Example | Potential for Interaction | Notes |

| Diluents/Fillers | Lactose | Low to Moderate | While Gallium(III) sulfate does not have an amino group for a Maillard reaction, the hygroscopic nature of both substances could lead to physical instability. The acidic nature of a Gallium(III) sulfate solution could potentially hydrolyze the disaccharide under certain conditions. |

| Mannitol | Low | Generally considered inert and less reactive than reducing sugars. | |

| Microcrystalline Cellulose | Low | A stable and widely used excipient. However, its moisture content should be controlled. | |

| Starch | Low | Generally compatible, but moisture content is a key factor. | |

| Binders | Povidone (PVP) | Low | Generally considered to be chemically inert. |

| Disintegrants | Croscarmellose Sodium | Low | Generally compatible. |

| Lubricants | Magnesium Stearate (B1226849) | Moderate | The basic nature of magnesium stearate could potentially interact with the acidic Gallium(III) sulfate, especially in the presence of moisture, leading to the formation of insoluble gallium hydroxides. |

Liquid and Semi-Solid Dosage Forms

In aqueous formulations, the pH of the solution is a critical parameter influencing the stability of Gallium(III) sulfate. Hydrolysis to insoluble hydroxides is a primary concern.

Table 2: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Liquid/Semi-Solid Excipients (Illustrative)

| Excipient Category | Excipient Example | Potential for Interaction | Notes |

| Solvents | Purified Water | High (pH-dependent) | Hydrolysis is likely at pH > 3. Acidic buffers may be required to maintain solubility and stability. |

| Ethanol | Moderate | May alter the solubility of Gallium(III) sulfate. | |

| Propylene Glycol | Low to Moderate | Generally a stable solvent, but its effect on the solubility of Gallium(III) sulfate should be evaluated. | |

| Buffering Agents | Citrate Buffer | High | Gallium(III) forms stable complexes with citrate, which can enhance its solubility and stability. |

| Phosphate Buffer | High | Potential for precipitation of insoluble gallium phosphates. | |

| Preservatives | Benzyl Alcohol | Low | Generally compatible. |

| Parabens | Low | Generally compatible. |

Compatibility with Container Materials

The choice of primary packaging is crucial to prevent interactions that could compromise the drug product's quality. Leaching of substances from the container into the formulation or sorption of the active ingredient onto the container surface are potential risks.

Table 3: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Container Materials (Illustrative)

| Material | Type | Potential for Interaction | Notes |

| Glass | Type I Borosilicate | Low | Generally the most inert and preferred material for parenteral preparations. |

| Type II and III | Moderate | Higher potential for ion exchange and leaching compared to Type I glass, especially with acidic solutions. | |

| Plastics | High-Density Polyethylene (HDPE) | Low to Moderate | Generally resistant to acidic solutions. Leaching of additives should be assessed. |

| Low-Density Polyethylene (LDPE) | Moderate | May have higher permeability to gases and potential for leaching of plasticizers compared to HDPE. | |

| Polypropylene (PP) | Low to Moderate | Good chemical resistance. Leaching of additives should be evaluated. | |

| Polyvinyl Chloride (PVC) | High | High potential for leaching of plasticizers, especially with certain formulations. |

Experimental Protocols for Compatibility Studies

A systematic approach is necessary to evaluate the chemical and physical compatibility of Gallium(III) sulfate with formulation components.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of Gallium(III) sulfate and to develop stability-indicating analytical methods.

Protocol 1: Forced Degradation of Gallium(III) Sulfate

-

Preparation of Stock Solution: Prepare a stock solution of Gallium(III) sulfate in purified water or a suitable acidic buffer.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 1N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 1N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid Gallium(III) sulfate to dry heat at 105°C for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining Gallium(III) and detect any degradation products.

Caption: Workflow for Forced Degradation Studies of Gallium(III) Sulfate.

Excipient Compatibility Studies

Binary mixtures of Gallium(III) sulfate and selected excipients are prepared and subjected to accelerated stability conditions.

Protocol 2: Solid-State Excipient Compatibility

-

Sample Preparation: Prepare binary mixtures of Gallium(III) sulfate and each excipient in a 1:1 ratio (w/w). Also, prepare a "wet" mixture by adding 5% w/w of water.

-

Storage Conditions: Store the mixtures in sealed glass vials at 40°C/75% RH for 4 weeks.

-

Analytical Techniques:

-

Visual Observation: Observe for any changes in color or physical state.

-

Differential Scanning Calorimetry (DSC): Analyze for changes in thermal events (melting point, new peaks) that may indicate an interaction.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts or the appearance of new peaks, suggesting chemical interaction.

-

High-Performance Liquid Chromatography (HPLC): Quantify the amount of Gallium(III) sulfate and detect any new peaks corresponding to degradation products.

-

Caption: Experimental Workflow for Solid-State Excipient Compatibility.

Container Compatibility Studies

This involves storing the final formulation in the proposed container closure systems and monitoring for any changes.

Protocol 3: Container Compatibility Assessment

-

Formulation Preparation: Prepare the final liquid formulation of Gallium(III) sulfate.

-

Filling and Storage: Fill the formulation into the selected container closure systems (e.g., Type I glass vials with elastomeric stoppers, HDPE bottles). Store at accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability conditions.

-

Testing Schedule: Test samples at initial, 1, 3, and 6-month time points.

-

Analytical Tests:

-

Assay of Gallium(III) sulfate: To check for sorption.

-

Appearance: Visual inspection for color change or precipitation.

-

pH: To monitor any changes.

-

Extractables and Leachables: Analyze the formulation for any compounds that may have leached from the container material using techniques like GC-MS or LC-MS.

-

Biological Interactions of Gallium(III)

The therapeutic and antimicrobial effects of gallium compounds are often attributed to their ability to interfere with iron metabolism. Gallium(III) (Ga³⁺) and iron(III) (Fe³⁺) have similar ionic radii and chemical properties, allowing Ga³⁺ to act as an iron mimetic.[1] This "Trojan horse" strategy allows gallium to be taken up by cells and microorganisms through iron transport pathways.[2] Once inside, Ga³⁺ cannot be reduced under physiological conditions, unlike Fe³⁺, thereby disrupting essential iron-dependent enzymatic processes.[2] For instance, gallium can inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.[1]

Caption: Gallium(III) Interference with Iron Metabolism Pathway.

Conclusion

While direct and comprehensive chemical compatibility data for Gallium(III) sulfate in pharmaceutical formulations is not extensively published, this guide provides a foundational framework for researchers. By applying the principles of forced degradation, systematic excipient and container compatibility testing, and leveraging knowledge from analogous trivalent metal sulfates, drug development professionals can effectively assess and mitigate potential stability risks. The unique interaction of gallium with iron metabolism offers therapeutic potential, and understanding this mechanism is key to its rational drug design. Future studies are warranted to generate specific quantitative data to further refine the formulation strategies for Gallium(III) sulfate-based therapeutics.

References

Spectroscopic Characterization of Gallium(III) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic characterization of Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃), a compound of interest in various scientific fields, including catalysis and drug development. This document details the experimental protocols for analyzing Gallium(III) sulfate using Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). Quantitative spectroscopic data, including characteristic infrared absorption bands, Raman shifts, and core-level binding energies, are summarized in structured tables. Furthermore, this guide elucidates the mechanism of action of gallium compounds in oncology, with a focus on their role as anticancer agents. A signaling pathway diagram illustrates the cellular uptake and apoptotic mechanisms induced by gallium(III) ions.

Introduction

Gallium(III) sulfate, Ga₂(SO₄)₃, is an inorganic compound that exists as a white, hygroscopic solid.[1] It is typically synthesized by the reaction of a gallium source, such as gallium hydroxide (B78521) or gallium oxide, with sulfuric acid.[1] The hydrated form, Ga₂(SO₄)₃·18H₂O, is commonly produced and can be dehydrated at elevated temperatures.[1] The characterization of Gallium(III) sulfate is crucial for its application in various fields. In materials science, it serves as a precursor for the synthesis of other gallium compounds. In the pharmaceutical industry, gallium-containing compounds have garnered significant attention for their therapeutic potential, particularly as antineoplastic agents. This guide provides a comprehensive summary of the spectroscopic techniques used to characterize Gallium(III) sulfate, along with detailed experimental methodologies and a discussion of its relevance in drug development.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For Gallium(III) sulfate, the FT-IR spectrum is dominated by the vibrational modes of the sulfate anion (SO₄²⁻).

Quantitative Data: FT-IR Spectroscopy

The infrared spectrum of solid Gallium(III) sulfate is characterized by the fundamental vibrational modes of the sulfate ion. The coordination of the sulfate ion to the Gallium(III) cation can lead to a splitting of the degenerate vibrational modes. The expected absorption bands for anhydrous Gallium(III) sulfate are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1130 - 1200 | ν₃ (asymmetric stretching) | Strong, often split into multiple bands |

| ~980 - 1000 | ν₁ (symmetric stretching) | Weak to medium, may become IR active upon coordination |

| ~610 - 680 | ν₄ (bending) | Medium to strong, may be split |

| ~450 - 500 | ν₂ (bending) | Weak |

| Below 400 | Ga-O stretching | Lattice vibrations |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid Gallium(III) sulfate.

Materials:

-

Anhydrous Gallium(III) sulfate powder

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to minimize moisture absorption, weigh approximately 1-2 mg of anhydrous Gallium(III) sulfate and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the Gallium(III) sulfate and KBr to an agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder into the die and distribute it evenly.

-

Pressing: Place the die into the hydraulic press. Apply a pressure of 7-10 tons for 2-3 minutes.

-

Pellet Release: Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

FT-IR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds.

Quantitative Data: Raman Spectroscopy

The Raman spectrum of solid Gallium(III) sulfate is also dominated by the vibrational modes of the sulfate ion. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, providing complementary information.

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~990 - 1010 | ν₁ (symmetric stretching) | Very strong, sharp peak |

| ~1100 - 1200 | ν₃ (asymmetric stretching) | Weak to medium, may be split |

| ~610 - 680 | ν₄ (bending) | Medium, may be split |

| ~450 - 500 | ν₂ (bending) | Medium, may be split |

| Below 400 | Ga-O stretching & Lattice modes | Multiple peaks |

Experimental Protocol: Raman Spectroscopy

This protocol outlines the procedure for acquiring a Raman spectrum of solid Gallium(III) sulfate powder.

Materials:

-

Anhydrous Gallium(III) sulfate powder

-

Microscope slide or a suitable sample holder

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

-

Sample Preparation: Place a small amount of the anhydrous Gallium(III) sulfate powder onto a clean microscope slide. Gently press the powder to create a flat surface.

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Select the appropriate laser wavelength and power. A lower laser power should be used initially to avoid sample degradation.

-

Focus the laser onto the sample surface using the microscope objective.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.

-

It is advisable to collect spectra from multiple spots on the sample to ensure homogeneity.

-

-

Data Processing: Process the acquired spectra to remove any background fluorescence and to perform cosmic ray rejection if necessary.

Raman Spectroscopy Workflow

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Quantitative Data: XPS

The XPS analysis of Gallium(III) sulfate provides information on the binding energies of the core-level electrons of gallium, sulfur, and oxygen. These binding energies are indicative of the chemical environment of each element.

| Element | Core Level | Binding Energy (eV) |

| Gallium (Ga) | Ga 2p₃/₂ | ~1118.5 - 1119.5 |

| Ga 3d | ~20.5 - 21.5 | |

| Sulfur (S) | S 2p | ~169.0 - 170.0 |

| Oxygen (O) | O 1s | ~532.0 - 533.0 |

Experimental Protocol: XPS

This protocol describes the general procedure for the XPS analysis of solid Gallium(III) sulfate powder.

Materials:

-

Anhydrous Gallium(III) sulfate powder

-

XPS sample holder (stub)

-

Double-sided adhesive carbon tape

-

Spatula

Procedure:

-

Sample Mounting: